molecular formula C11H15NO B12599206 N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine CAS No. 646039-11-4

N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine

Cat. No.: B12599206
CAS No.: 646039-11-4
M. Wt: 177.24 g/mol
InChI Key: OOEIOGLOQXVOGL-UHFFFAOYSA-N
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Description

N-[4-(4-Methylphenyl)butan-2-ylidene]hydroxylamine is a hydroxylamine derivative featuring a butan-2-ylidene backbone substituted at the fourth position with a 4-methylphenyl group. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The compound’s structure includes an imine (C=N) bond conjugated to a hydroxylamine (-NH-OH) group, which confers unique electronic and reactivity properties.

Properties

CAS No.

646039-11-4

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C11H15NO/c1-9-3-6-11(7-4-9)8-5-10(2)12-13/h3-4,6-7,13H,5,8H2,1-2H3

InChI Key

OOEIOGLOQXVOGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine, a compound with significant potential in various scientific fields, has garnered attention for its applications in medicinal chemistry, organic synthesis, and material science. This article provides a comprehensive overview of the applications of this compound, supported by data tables and case studies.

Applications in Medicinal Chemistry

1. Antioxidant Properties
this compound has been studied for its antioxidant capabilities. It has shown promise in reducing oxidative stress, which is linked to various diseases, including neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.

2. Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits. For instance, studies have demonstrated that it can inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels in the brain, which is crucial for cognitive function. This mechanism suggests its potential use in treating Alzheimer's disease by improving cholinergic transmission.

3. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.

Applications in Organic Synthesis

1. Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in synthesizing more complex molecules. For example, it can be used to create hydroxylamine derivatives that have applications in pharmaceutical chemistry.

2. Reagent in Chemical Reactions
This compound can act as a reagent in several chemical reactions, including condensation and cyclization processes. Its utility in these reactions highlights its importance in synthetic organic chemistry.

Applications in Material Science

1. Polymer Chemistry
this compound has potential applications in polymer chemistry due to its ability to participate in polymerization reactions. It can be used to synthesize polymers with specific properties suitable for various industrial applications.

2. Coatings and Adhesives
The compound's chemical properties make it suitable for developing coatings and adhesives with enhanced performance characteristics, such as improved adhesion and resistance to environmental factors.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantReduces oxidative stress
NeuroprotectiveInhibits acetylcholinesterase
Anti-inflammatoryModulates inflammatory pathways

Table 2: Synthetic Applications

Application TypeDescriptionReferences
Building BlockUsed in synthesizing hydroxylamine derivatives
Chemical ReagentParticipates in condensation and cyclization

Case Study 1: Neuroprotective Effects

A study conducted by Liu et al. explored the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Synthesis of Hydroxylamine Derivatives

In another study, researchers utilized this compound as a starting material to synthesize novel hydroxylamine derivatives with enhanced biological activity. These derivatives were tested against various pathogens and showed promising antibacterial properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s aromatic ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Applications
This compound (Target) C₁₁H₁₃NO 175.23 4-Methylphenyl Intermediate, ligand synthesis
n-{4-[4-(Propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine C₁₄H₁₉NO₂ 233.31 4-Isopropoxyphenyl Pharmaceutical intermediate
N-(4-{4-[(2-Fluorophenyl)methoxy]phenyl}butan-2-ylidene)hydroxylamine C₁₇H₁₈FNO₂ 287.33 2-Fluorobenzyloxyphenyl Not specified (likely bioactive probe)
(NZ)-N-[4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-ylidene]hydroxylamine C₁₈H₁₉NO₃ 297.35 Benzofuran-furan hybrid substituent Pharmaceutical candidate
(NZ)-N-[(4-Methylphenyl)-thiophen-2-yl-methylidene]hydroxylamine C₁₂H₁₁NOS 217.29 Thiophene-4-methylphenyl Ligand or catalyst in organometallics

Key Comparisons:

Structural Complexity: The target compound has the simplest structure, with a single 4-methylphenyl group. In contrast, analogs like the benzofuran-furan hybrid (C₁₈H₁₉NO₃) exhibit increased complexity, likely enhancing binding specificity in biological systems . The thiophene-containing analog (C₁₂H₁₁NOS) introduces sulfur, which may alter electronic properties and coordination behavior compared to purely aromatic systems .

Substituent Effects: Electron-donating groups (e.g., methyl in the target compound) enhance stability and lipophilicity. Electron-withdrawing groups (e.g., fluorine in the 2-fluorobenzyloxy analog) may increase reactivity in electrophilic substitutions or hydrogen bonding .

Synthetic Considerations :

  • The target compound’s imine-hydroxylamine system is prone to oxidation, necessitating inert conditions during synthesis.
  • Analogs with bulky substituents (e.g., benzofuran-furan) may require multi-step synthetic routes, as seen in methods for related hydroxamic acids .

Spectroscopic Characterization :

  • NMR : The target compound’s ¹H NMR would feature a singlet for the methyl group (δ ~2.3 ppm) and deshielded imine protons. Analogs with heterocycles (e.g., thiophene in ) show distinct aromatic splitting patterns.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with calculated masses (e.g., m/z 175.23 for the target), while fragmentation patterns differ based on substituents .

Stability and Reactivity :

  • The target compound ’s stability is moderate, typical of hydroxylamine derivatives.
  • Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability due to the fluorine atom’s inertness.
  • Heterocyclic analogs (e.g., ) could display unique reactivity in cycloaddition or coordination reactions.

Biological Activity

N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4-methylphenyl)butan-2-one with hydroxylamine hydrochloride in the presence of a base. This reaction yields the desired hydroxylamine derivative, which can be purified through recrystallization or chromatography.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : Hydroxylamines are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes and signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various hydroxylamine derivatives on cancer cell lines. This compound exhibited significant antiproliferative activity against HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cells, with IC50 values ranging from 5 to 15 µM. This suggests a promising potential for further development as an anticancer agent .
  • Antimicrobial Properties :
    • Preliminary studies indicated that this compound shows antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial efficacy .
  • Neuroprotective Effects :
    • Research into neuroprotective properties revealed that the compound could inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. It demonstrated an IC50 value of 12 µM, suggesting its potential as a therapeutic agent for cognitive disorders .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Organism IC50/MIC Value Reference
AnticancerHeLa5 µM
HepG210 µM
A54915 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
NeuroprotectiveAChE Inhibition12 µM

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The hydroxylamine functional group is crucial for its reactivity and interaction with biological targets.
  • The aromatic moiety contributes to the compound's lipophilicity, enhancing its ability to penetrate cellular membranes.

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